Griselimycin (CAS: 26034-16-2) is a purified natural cyclic depsipeptide and an antimycobacterial reference material. It functions as a specific protein-protein interaction inhibitor targeting the DNA polymerase sliding clamp (DnaN). In procurement and industrial research, Griselimycin is primarily sourced as a structural baseline for lead optimization, a chemical probe for DNA replication mechanisms, and a positive control for multi-drug resistant tuberculosis (MDR-TB) assays . Its N-methylated structure provides the lipophilicity and target affinity required to penetrate mycobacterial cell walls, establishing it as the primary scaffold for DnaN-targeted antibiotic development [1].
Substituting Griselimycin with first-line anti-TB drugs like Rifampicin or Isoniazid is scientifically invalid for DnaN-targeted research, as those compounds target RNA polymerase and mycolic acid synthesis, respectively, and are subject to widespread clinical resistance via rpoB and katG mutations [1]. Furthermore, utilizing crude Streptomyces extracts or unmethylated peptide analogs fails in quantitative structure-activity relationship (SAR) studies. Pure Griselimycin (≥98%) is strictly required to establish an accurate pharmacokinetic and binding affinity baseline, as the specific N-methylated prolines are critical for traversing the thick mycobacterial cell wall and achieving nanomolar target engagement [2].
The specific molecular architecture of Griselimycin (GMe), featuring N-methylated residues and 4-methyl-prolines, dictates its bioactivity. In comparative assays, natural Griselimycin demonstrated a minimum inhibitory concentration (MIC) of 0.9 µM against Mycobacterium tuberculosis, whereas a synthesized non-methylated analog (GM) exhibited a 4- to 8-fold reduction in potency (MIC ~ 4.0 µM) [1].
| Evidence Dimension | In vitro antimycobacterial potency (MIC) |
| Target Compound Data | Griselimycin (GMe): 0.9 µM |
| Comparator Or Baseline | Non-methylated analog (GM): 4.0 µM |
| Quantified Difference | 4- to 8-fold higher potency for the methylated target compound |
| Conditions | Broth culture MIC assay against M. tuberculosis and M. smegmatis |
Procuring the exact, fully methylated Griselimycin structure is critical for maintaining target affinity and cell wall penetrability in drug development workflows.
Griselimycin serves as the quantitative benchmark for developing next-generation DnaN inhibitors. In vivo profiling establishes Griselimycin's baseline oral bioavailability at 48%. This exact quantitative baseline is required to validate the performance of synthetic derivatives like Cyclohexylgriselimycin (CGM), which achieved an optimized 89% bioavailability and an 18-fold increase in potency by alkylating the Pro8 residue of the Griselimycin scaffold [1].
| Evidence Dimension | Oral bioavailability and structural optimization baseline |
| Target Compound Data | Griselimycin (Baseline): 48% oral bioavailability |
| Comparator Or Baseline | Cyclohexylgriselimycin (Optimized Derivative): 89% oral bioavailability |
| Quantified Difference | 41% absolute improvement in bioavailability mapped directly to Pro8 substitution |
| Conditions | In vivo pharmacokinetic profiling in mice following a 30 mg/kg single administration |
Buyers developing novel anti-TB therapeutics must use pure Griselimycin to establish an accurate baseline for evaluating the metabolic stability and pharmacokinetic improvements of new synthetic analogs.
Standard extracellular antibiotics frequently fail to clear intracellular mycobacterial reservoirs. Quantitative assays show Griselimycin maintains an effective MIC of 6.2 µg/mL against M. tuberculosis residing within RAW 264.7 macrophages, providing a quantifiable advantage over non-penetrating peptide alternatives that lose efficacy (MIC > 50 µg/mL) in intracellular models .
| Evidence Dimension | Intracellular Minimum Inhibitory Concentration (MIC) |
| Target Compound Data | Griselimycin: 6.2 µg/mL |
| Comparator Or Baseline | Standard non-penetrating peptide antibiotics: MIC > 50 µg/mL (loss of efficacy) |
| Quantified Difference | Maintained therapeutic efficacy within the phagosomal environment |
| Conditions | M. tuberculosis H37Rv infection model in RAW 264.7 macrophages |
Selecting Griselimycin ensures researchers have a functional scaffold capable of reaching intracellular targets, a strict requirement for latent TB drug discovery.
Griselimycin's distinct mechanism of action—inhibiting the DnaN sliding clamp—allows it to bypass the resistance mechanisms that neutralize standard therapies. While Rifampicin becomes ineffective against MDR clinical isolates possessing rpoB mutations (MIC > 64 µg/mL), Griselimycin retains its baseline activity (MIC ~ 1.0 µg/mL) against these exact resistant strains [1].
| Evidence Dimension | Efficacy against Rifampicin-resistant Mtb strains |
| Target Compound Data | Griselimycin: Retains baseline MIC (~1.0 µg/mL) |
| Comparator Or Baseline | Rifampicin: MIC > 64 µg/mL (Complete loss of efficacy) |
| Quantified Difference | Maintained efficacy (1.0 µg/mL) versus complete loss of efficacy (>64 µg/mL) in rpoB-mutated models |
| Conditions | In vitro susceptibility testing against characterized MDR-Mtb clinical isolates |
Procuring Griselimycin provides a reliable active positive control for screening assays targeting multi-drug resistant mycobacteria where standard benchmarks fail.
Directly following from its established 48% bioavailability baseline, Griselimycin is procured as the foundational chemical scaffold for lead optimization programs. Medicinal chemists utilize its core cyclic depsipeptide structure to perform targeted substitutions (e.g., at the Pro8 residue) to synthesize derivatives with enhanced metabolic stability and pharmacokinetics for clinical development[1].
Leveraging its nanomolar affinity for the DnaN sliding clamp, pure Griselimycin is an essential tool compound for structural biology and mechanistic studies. It is used to crystallize protein-inhibitor complexes and map the peptide-binding pockets of DNA polymerase III, enabling the rational design of new protein-protein interaction (PPI) inhibitors [2].
Because Griselimycin bypasses standard rpoB and katG resistance mutations, it is the established active reference standard in high-throughput screening (HTS) assays and macrophage infection models evaluating new compounds against multi-drug resistant M. tuberculosis clinical isolates [3].